CP-809,101 fumarate
Description
Systematic Nomenclature and Molecular Formula
CP-809101 hydrochloride is formally designated by the systematic chemical name 2-[(3-chlorophenyl)methoxy]-6-piperazin-1-ylpyrazine hydrochloride. Alternative nomenclature variations documented in the literature include 2-[(3-Chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine hydrochloride and 2-[(3-chlorophenyl)methoxy]-6-(piperazin-1-yl)pyrazine hydrochloride. The compound is officially registered under the Chemical Abstracts Service number 1215721-40-6. The molecular formula for the hydrochloride salt form is established as C₁₅H₁₈Cl₂N₄O, reflecting the incorporation of one equivalent of hydrochloric acid with the base compound. The calculated molecular weight is precisely determined as 341.24 grams per mole.
The structural representation through Simplified Molecular Input Line Entry System notation is documented as C1CN(CCN1)C2=CN=CC(=N2)OCC3=CC(=CC=C3)Cl.Cl, clearly delineating the connectivity pattern and the presence of the chloride counterion. The International Chemical Identifier Key is assigned as NMUNRTCTDLORDR-UHFFFAOYSA-N, providing a unique digital fingerprint for database identification purposes. The compound is also catalogued in the PubChem database under the identifier CID 56972220.
Crystallographic and Spectroscopic Analysis
Structural elucidation of CP-809101 hydrochloride has been accomplished through multiple analytical techniques, with particular emphasis on crystallographic and spectroscopic methodologies. Single crystal X-ray diffraction analysis has been successfully performed on this compound, providing definitive confirmation of its three-dimensional molecular architecture. The crystallographic investigation revealed detailed bond lengths, bond angles, and spatial arrangements that are consistent with the proposed chemical structure. These crystallographic parameters have been instrumental in validating the stereochemical configuration and conformational preferences of the molecule.
Proton nuclear magnetic resonance spectroscopy has been extensively employed for structural verification purposes. Analytical certificates demonstrate that the proton nuclear magnetic resonance spectrum of CP-809101 hydrochloride conforms to the expected structural features, with characteristic resonance patterns corresponding to the various proton environments within the molecule. The spectroscopic data provides conclusive evidence for the integrity of the piperazine ring system, the pyrazine core, and the chlorophenylmethoxy substituent.
High-performance liquid chromatography analysis has been routinely utilized for purity assessment and structural confirmation. The chromatographic behavior of the compound under standardized analytical conditions provides additional structural verification. Mass spectrometric analysis complements these techniques by confirming the molecular ion mass and providing fragmentation patterns consistent with the proposed structure.
Physicochemical Properties: Solubility, Stability, and Hygroscopicity
The physicochemical characterization of CP-809101 hydrochloride reveals a compound with well-defined material properties suitable for various research applications. The compound manifests as a solid material at standard temperature and pressure conditions. Color characteristics have been described as ranging from white to beige in appearance, depending on the specific preparation and purification methods employed. The material demonstrates excellent chemical stability when stored under appropriate conditions.
Solubility profiles have been comprehensively investigated across multiple solvent systems. In aqueous media, CP-809101 hydrochloride exhibits limited but measurable solubility, with documented values of 20 milligrams per milliliter corresponding to 58.61 millimolar concentration. Alternative measurements report aqueous solubility at 6.82 milligrams per milliliter equivalent to 20 millimolar concentration. The discrepancy in reported values may be attributed to different experimental conditions or methodological variations. Ultrasonic treatment has been noted to enhance dissolution in water.
Dimethyl sulfoxide represents an excellent solvent for this compound, with reported solubility values of 34.12 milligrams per milliliter corresponding to 100 millimolar concentration. This high solubility in dimethyl sulfoxide makes it the preferred solvent for preparation of stock solutions in research applications. The compound demonstrates poor solubility in typical organic solvents, which is consistent with its ionic hydrochloride salt structure.
Stability considerations dictate specific storage requirements for optimal preservation of the compound. The recommended storage temperature is minus twenty degrees Celsius under desiccated conditions. Long-term storage of prepared solutions is not recommended, and immediate use upon dissolution is advised to prevent degradation. The compound should be protected from moisture due to its hygroscopic nature as a hydrochloride salt.
The thermal properties of CP-809101 hydrochloride have been partially characterized, though comprehensive thermal analysis data remains limited in the available literature. Melting point and boiling point determinations have been reported as undetermined in current safety documentation, suggesting the need for additional thermal characterization studies. The compound exhibits non-flammable characteristics under standard laboratory conditions.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methoxy]-6-piperazin-1-ylpyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O.ClH/c16-13-3-1-2-12(8-13)11-21-15-10-18-9-14(19-15)20-6-4-17-5-7-20;/h1-3,8-10,17H,4-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUNRTCTDLORDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC(=N2)OCC3=CC(=CC=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719338 | |
| Record name | 2-[(3-Chlorophenyl)methoxy]-6-(piperazin-1-yl)pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215721-40-6 | |
| Record name | 2-[(3-Chlorophenyl)methoxy]-6-(piperazin-1-yl)pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopropane Ring Formation via [2+1] Cycloaddition
Patents (US10407381B2, WO2016123164A1) describe the synthesis of cyclopropyl intermediates through reactions involving alkenes and carbenes. For example:
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Step 1 : Preparation of aldehydes (e.g., 5-chloro-4-fluoro-2-methoxybenzaldehyde) via halogenation and methoxylation.
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Step 2 : Cyclopropane formation via [2+1] cycloaddition between an alkenyl group and a carbene precursor (e.g., using dimethylsulfoxonium methylide).
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Step 3 : Reduction of the cyclopropane-containing aldehyde to the corresponding alcohol (e.g., NaBH4).
Alternative Cyclopropane Synthesis via Mitsunobu Reaction
In some protocols, cyclopropylmethanol derivatives are synthesized using Mitsunobu conditions. For instance:
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Step 1 : Reaction of a phenyl-substituted cyclopropane with a protected alcohol (e.g., tert-butyl carbamate) to form a cyclopropylmethoxy intermediate.
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Step 2 : Deprotection of the Boc group under acidic conditions (e.g., 2M HCl in ether) to yield the free amine.
Amine Group Formation and Protection
The methanamine group is introduced through reductive amination or Gabriel synthesis.
Boc Protection and Deprotection
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Step 1 : Protection of the amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O).
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Step 2 : Deprotection under acidic conditions (e.g., 2M HCl in ether) to yield the free amine hydrochloride salt.
Chiral Resolution via HPLC
Enantiomers are separated using chiral HPLC (e.g., RegisPack columns with ethanol/n-hexane mixtures). For example:
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Example 1 : Racemic tert-butyl carbamate intermediates are resolved into (+)- and (−)-enantiomers, achieving >99% enantiomeric excess (ee) (WO2016123164A1).
Final Salt Formation and Characterization
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with HCl gas or aqueous HCl:
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Reaction : (−)- or (+)-cyclopropylmethanamine + HCl → CP-809101 hydrochloride.
Analytical Validation
Key characterization data includes:
| Property | Value | Source |
|---|---|---|
| Purity | ≥99% (HPLC) | |
| Molecular Weight | 341.24 g/mol | |
| Solubility (DMSO) | 34.12 mg/mL (100 mM) | |
| pEC50 (5-HT2C) | 9.96 | |
| Selectivity (5-HT2B) | 600-fold vs. 5-HT2B |
Optimization and Challenges
Structure-Activity Relationship (SAR)
Studies highlight the importance of:
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Cyclopropane Configuration : Trans-cyclopropane improves potency and selectivity.
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Ether Substituents : Methoxy and ethoxy groups enhance 5-HT2C affinity, while fluorinated ethers improve metabolic stability.
Chemical Reactions Analysis
CP 809101 hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Hydrolysis: The hydrochloride salt can be hydrolyzed to its free base form using aqueous sodium hydroxide
Scientific Research Applications
Behavioral Studies
Research involving animal models has demonstrated that CP-809101 hydrochloride can significantly affect behavior:
- Antipsychotic Activity : In rodent studies, CP-809101 hydrochloride has shown efficacy in reducing conditioned avoidance responding (CAR), a measure often used to predict antipsychotic-like effects. The effective dose (ED50) was found to be approximately 4.8 mg/kg .
- Impact on Hyperactivity : CP-809101 hydrochloride inhibited hyperactivity induced by phencyclidine (PCP) and amphetamine, with ED50 values of 2.4 mg/kg and 2.9 mg/kg respectively . This suggests potential applications in treating disorders characterized by hyperactivity.
- Cognitive Function : The compound has also been evaluated for its effects on cognitive function using the novel object recognition test, indicating its potential to improve cognitive deficits associated with psychosis .
Appetite Regulation
CP-809101 hydrochloride has been studied for its effects on appetite suppression:
- In rodent models, oral administration resulted in a significant reduction in spontaneous food intake and body weight over four days (approximately 8% reduction in cumulative food intake and 24% reduction in body weight) . This positions CP-809101 hydrochloride as a candidate for obesity treatment through appetite modulation.
Comparative Studies with Other Agonists
A comparative analysis of CP-809101 hydrochloride with other selective serotonin receptor agonists reveals its unique profile:
| Compound Name | 5-HT2C EC50 (nM) | 5-HT2B EC50 (nM) | Notable Features |
|---|---|---|---|
| CP-809101 | 0.11 | 65.3 | High selectivity for 5-HT2C |
| Lorcaserin | 3.6 | 478 | FDA approved for obesity |
| mCPP | 646 | 2307 | Broader receptor activity |
This table highlights the superior selectivity of CP-809101 hydrochloride over other compounds, which is crucial for minimizing side effects associated with broader receptor activation .
Case Studies
Several studies have specifically examined the effects of CP-809101 hydrochloride:
- Study on Tolerability : Research comparing CP-809101 hydrochloride with lorcaserin indicated that while both compounds produced similar behavioral responses, CP-809101 hydrochloride exhibited fewer nausea-related side effects, suggesting better tolerability .
- Zebrafish Model : A study utilizing zebrafish as a model organism demonstrated that treatment with CP-809101 hydrochloride produced biphasic behavioral responses consistent with its action on serotonin receptors .
Mechanism of Action
CP 809101 hydrochloride exerts its effects by selectively activating the 5-HT2C receptors. These receptors are involved in the regulation of mood, appetite, and cognition. The activation of 5-HT2C receptors by CP 809101 hydrochloride leads to the inhibition of dopamine and norepinephrine release, which helps in reducing hyperactivity and food intake in animal models .
Comparison with Similar Compounds
Pharmacological Profile
- Selectivity : CP-809101 exhibits high selectivity for the 5-HT2C receptor, with pEC₅₀ values of 9.96 (human 5-HT2C), 7.19 (5-HT2B), and 6.81 (5-HT2A), demonstrating ~100-fold selectivity over 5-HT2A/B subtypes .
- Mechanism: By activating 5-HT2C receptors, it modulates dopamine and norepinephrine release in the prefrontal cortex, reducing impulsivity and reward-seeking behaviors .
- Therapeutic Applications: Preclinical studies highlight its efficacy in: Obesity: Suppresses food intake and reduces reinstatement of food-seeking behavior in rats . Nicotine Dependence: Attenuates nicotine self-administration in rodent models . Antipsychotic Potential: Inhibits conditioned avoidance responding and antagonizes psychostimulant-induced hyperactivity .
Physicochemical and Clinical Status
- Purity : ≥98% (analytical grade) .
- Clinical Development: No reported clinical trials or approvals as of 2025, limiting its use to preclinical research .
Comparison with Similar Compounds
CP-809101 hydrochloride is part of a broader class of 5-HT2C agonists and psychoactive agents. Below is a comparative analysis with structurally or functionally related compounds:
Lorcaserin
- Structure: Benzazepine derivative (non-hydrochloride form).
- Pharmacology :
Cyclobenzaprine Hydrochloride
- Structure : Tricyclic amine (structurally distinct from CP-809101).
- Clinical Use: Launched for musculoskeletal pain, contrasting with CP-809101’s experimental focus on neuropsychiatric disorders .
Methiothepin Maleate
- Structure : Indole derivative.
- Pharmacology: Selectivity: Non-selective 5-HT2 receptor antagonist (pKi ~8.0 for 5-HT2A/B/C) . Functional Contrast: Blocks 5-HT2C receptors, opposing CP-809101’s agonist effects .
Structural and Functional Comparison Table
| Compound | Target Receptor(s) | Selectivity (pEC₅₀/pKi) | Clinical Status | Key Applications |
|---|---|---|---|---|
| CP-809101 HCl | 5-HT2C > 5-HT2B > 5-HT2A | 9.96 / 7.19 / 6.81 | Preclinical | Obesity, addiction, psychosis |
| Lorcaserin | 5-HT2C > 5-HT2A/B | 8.5 / 6.3 / 6.1 | Withdrawn (2020) | Obesity |
| Cyclobenzaprine HCl | CNS depression (non-5-HT2C) | N/A | Launched | Muscle spasms |
| Methiothepin Maleate | 5-HT2A/B/C antagonist | ~8.0 (all subtypes) | Research-only | Neuropharmacology studies |
Key Research Findings
- CP-809101 vs. Lorcaserin’s clinical withdrawal highlights safety concerns absent in CP-809101’s preclinical profile, though long-term toxicity data are lacking .
- CP-809101 vs. Methiothepin :
- Methiothepin’s antagonism exacerbates impulsivity in animal models, whereas CP-809101 suppresses it, validating 5-HT2C agonism as a therapeutic strategy .
Biological Activity
CP-809101 hydrochloride is a potent and selective agonist of the 5-HT2C receptor, a subtype of serotonin receptors implicated in various neuropsychiatric conditions, including schizophrenia and obesity. This compound has gained attention due to its potential antipsychotic properties and its ability to influence cognitive function. Below, we delve into its biological activity, pharmacological profile, and relevant research findings.
Overview of CP-809101 Hydrochloride
- Chemical Structure : CP-809101 hydrochloride is classified as a 2-phenylcyclopropylmethylamine derivative. Its molecular formula is C₁₅H₁₇N₄OCl·HCl with a molecular weight of 341.24 g/mol.
- Selectivity : It exhibits high selectivity for the 5-HT2C receptor with an effective concentration (EC50) of approximately 0.11 nM, making it one of the most potent ligands for this receptor subtype. Its selectivity ratio is about 600-fold against the 5-HT2B receptor (EC50 = 65.3 nM) and lower efficacy at the 5-HT2A receptor (EC50 = 12 nM) .
Antipsychotic Activity
CP-809101 has demonstrated significant antipsychotic-like effects in various preclinical models:
- Conditioned Avoidance Responding (CAR) : The compound inhibited CAR in rats with an effective dose (ED50) of 4.8 mg/kg. This behavior is often used as a predictive model for antipsychotic efficacy .
- Hyperactivity Models : It effectively antagonized hyperactivity induced by phencyclidine (PCP) and d-amphetamine, with ED50 values of 2.4 mg/kg and 2.9 mg/kg, respectively .
Cognitive Function
In addition to its antipsychotic properties, CP-809101 has shown promise in enhancing cognitive function:
- Novel Object Recognition : The compound improved performance in this cognitive test, suggesting potential benefits in treating cognitive deficits associated with schizophrenia .
Efficacy in Animal Models
A series of studies have explored the efficacy of CP-809101 in various animal models:
- Antipsychotic-Like Effects : In a study assessing the compound's effects on conditioned avoidance responding, CP-809101 was found to significantly reduce avoidance responses, indicating its potential as an antipsychotic agent .
- Cognitive Enhancement : Research indicated that CP-809101 positively influenced cognitive tasks in rodents, supporting its role in improving cognitive dysfunction related to psychosis .
- Safety Profile : At doses up to 56 mg/kg, CP-809101 did not induce catalepsy or other extrapyramidal symptoms commonly associated with typical antipsychotics, highlighting its favorable safety profile .
Comparative Data Table
The following table summarizes the pharmacological data for CP-809101 compared to other selective agonists:
| Compound | Receptor Type | EC50 (nM) | Emax (%) | Selectivity Ratio (5-HT2C/5-HT2B) |
|---|---|---|---|---|
| CP-809101 | 5-HT2C | 0.11 | 100 | ~600 |
| Lorcaserin | 5-HT2C | 3.6 | 99 | Not specified |
| WAY-163909 | 5-HT2C | 8 | 90 | Not specified |
Q & A
Q. What is the receptor selectivity profile of CP-809101 hydrochloride, and how does this influence its application in neuropharmacological research?
CP-809101 hydrochloride exhibits high selectivity for the 5-HT2C receptor, with pEC50 values of 9.96, 7.19, and 6.81 for human 5-HT2C, 5-HT2B, and 5-HT2A receptors, respectively . This selectivity makes it a valuable tool for isolating 5-HT2C-mediated effects in behavioral and mechanistic studies. Researchers should prioritize dose titration (e.g., 0.3–6.0 mM in rodent DS microinjections) to avoid off-target activation of 5-HT2B/2A receptors, which may confound results .
Q. What experimental models are most appropriate for studying CP-809101’s effects on conditioned avoidance and hyperactivity?
CP-809101 reduces conditioned avoidance responding and antagonizes PCP- and d-amphetamine-induced hyperactivity in rats, making it suitable for models of antipsychotic efficacy . Standard protocols involve pre-treatment (15 minutes prior to testing) and controlled environments to minimize stress-induced variability. Behavioral endpoints should include latency to escape, freezing duration, and locomotor activity, with saline-injected or off-site control groups to validate specificity .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on CP-809101’s dose-dependent effects across different experimental conditions?
Discrepancies often arise from contextual variables such as animal activity levels. For example, sedentary rats showed impaired escape learning at 2.0 mM DS microinjections, while physically active rats resisted this effect, likely due to exercise-induced reductions in 5-HT2C receptor mRNA . To address contradictions, researchers should:
- Compare dose-response curves across activity conditions.
- Include mRNA/protein expression analysis (e.g., qPCR for 5-HT2C receptors).
- Use factorial designs to test interactions between drug dose and environmental variables .
Q. What methodological considerations are critical when investigating CP-809101’s role in addiction-related behaviors like nicotine or food dependence?
CP-809101 reduces nicotine and food-seeking behaviors in rats via 5-HT2C agonism, which suppresses mesolimbic dopamine release . Key considerations include:
- Behavioral Paradigms : Use operant conditioning (e.g., progressive ratio schedules) to measure motivation for rewards.
- Dosing : Subcutaneous administration (0.3–3.0 mg/kg) is common, but intracerebral routes (e.g., DS microinjection) may better isolate brain-region-specific effects .
- Controls : Include positive controls (e.g., lorcaserin, another 5-HT2C agonist) to validate target engagement .
Q. How does exercise modulate the behavioral and molecular effects of CP-809101 hydrochloride?
Voluntary exercise (e.g., six weeks of wheel running) reduces 5-HT2C receptor mRNA in the dorsal striatum and amygdala, blunting CP-809101’s interference with escape learning . To study this interaction:
- Implement dual experimental arms (sedentary vs. active).
- Use sub-threshold doses (0.3 mM) to detect exercise-induced resistance.
- Pair behavioral assays with tissue-specific receptor quantification .
Methodological Best Practices
Q. What are the best practices for ensuring reproducibility in studies involving CP-809101 hydrochloride?
- Compound Characterization : Verify purity (>98%) via HPLC and confirm structural identity with NMR/MS .
- Dose Standardization : Use molarity-based dosing (e.g., mM for microinjections) rather than mg/kg for intracerebral administration .
- Data Reporting : Include exact sample sizes, exclusion criteria (e.g., off-site control rats ), and statistical methods (e.g., two-way ANOVA for dose × activity interactions) .
Q. How should researchers design control groups to validate CP-809101’s site-specific effects in behavioral studies?
- Off-Site Controls : Inject CP-809101 into adjacent brain regions (e.g., outside the DS) to confirm anatomical specificity .
- Vehicle Controls : Use saline or DMSO (≤1% v/v) to rule out solvent effects. Note that saline injections in DS showed no behavioral differences compared to 0.3 mM CP-809101, simplifying control design .
Data Analysis and Interpretation
Q. How can researchers address variability in CP-809101’s effects on dopamine-dependent vs. serotonin-dependent behaviors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
